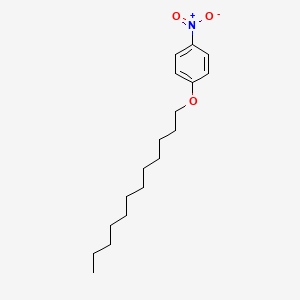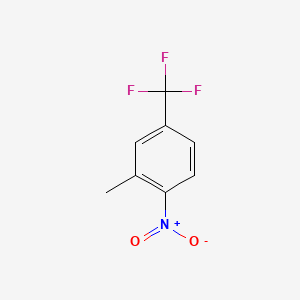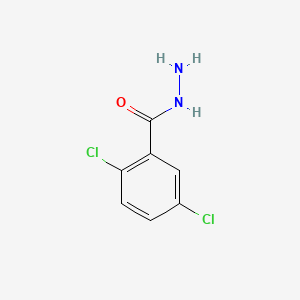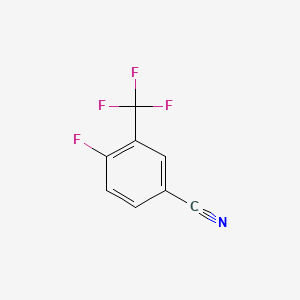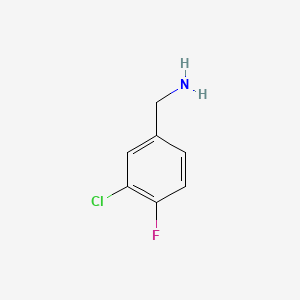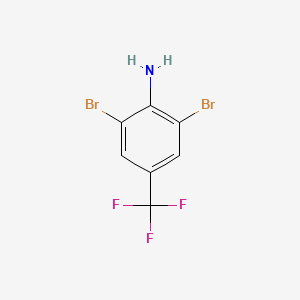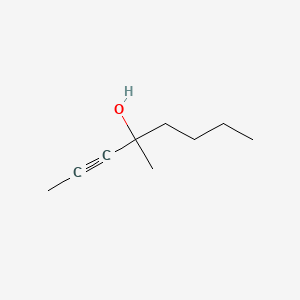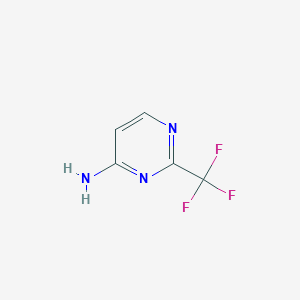
2-(Trifluoromethyl)pyrimidin-4-amine
Vue d'ensemble
Description
2-(Trifluoromethyl)pyrimidin-4-amine is a chemical compound that is part of the pyrimidine family, characterized by the presence of a trifluoromethyl group attached to the pyrimidine ring. This structural motif is of significant interest due to its prevalence in various biologically active compounds and pharmaceuticals.
Synthesis Analysis
The synthesis of pyrimidin-4-amine derivatives, including those with trifluoromethyl groups, has been explored through various methods. One approach involves the cyclization of enamide esters derived from beta-keto esters with trimethylaluminum and primary amines to produce 3-substituted 3H-pyrimidin-4-ones . Another method reported the synthesis of 4-trifluoromethylpyrido[1,2-a]pyrimidin-2-ones by adding substituted 2-aminopyridines to activated alkynoates, leading to the formation of trifluoromethyl substituted pyrimidines under mild conditions . Additionally, a one-pot synthesis of thieno[2,3-d]pyrimidin-4-amines via sequential Gewald/cyclocondensation reactions has been described, showcasing the versatility of pyrimidine synthesis .
Molecular Structure Analysis
The molecular structure of pyrimidin-4-amine derivatives has been elucidated using various spectroscopic techniques. For instance, novel pyrimidin-4-amine derivatives containing a 5-(trifluoromethyl)-1,2,4-oxadiazole moiety were confirmed by 1H NMR, 13C NMR, and HRMS . Similarly, the crystal structures of two 2-trifluoromethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine derivatives were determined by single-crystal X-ray diffraction .
Chemical Reactions Analysis
The reactivity of pyrimidin-4-amine derivatives can be quite diverse. For example, the Vilsmeier reaction of 3-aminopropenamides has been used for the one-pot synthesis of pyrimidin-4(3H)-ones, involving sequential halogenation, formylation, and intramolecular nucleophilic cyclization . Moreover, 4-(trifluoromethyl)pyrimidin-2(1H)-ones have been shown to undergo Michael-like 1,4-conjugate hydrocyanation reactions to yield various functionalized products .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidin-4-amine derivatives are influenced by the presence of the trifluoromethyl group. This group can impart increased metabolic stability and influence the electronic properties of the molecule. For instance, the introduction of the trifluoromethyl group into pyrimidin-4-amine derivatives has been shown to result in compounds with excellent insecticidal and fungicidal activities . The crystal structure analysis of such compounds can reveal interactions, such as the C–F···C=O interaction, which may influence the conformation and stability of the molecules .
Applications De Recherche Scientifique
1. Agrochemical and Pharmaceutical Industries
- Application : The compound is used as a key structural motif in active agrochemical and pharmaceutical ingredients . Its derivatives are used in the protection of crops from pests .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : More than 20 new trifluoromethylpyridine (TFMP)-containing agrochemicals have acquired ISO common names . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .
2. Pesticide Development
- Application : A series of novel pyrimidin-4-amine derivatives containing a 5-(trifluoromethyl)-1,2,4-oxadiazole moiety were designed and synthesized for use as pesticides .
- Method : The compounds were synthesized and their structures were confirmed by 1H NMR, 13C NMR, and HRMS .
- Results : The synthesized compounds possessed excellent insecticidal activity against Mythimna separata, Aphis medicagini, and Tetranychus cinnabarinus and fungicidal activity against Pseudoperonospora cubensis .
3. Antifungal Activity
- Application : Compounds 5-bromo-2-fluoro-N-(2-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide (5f) and 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide (5o) exhibited higher antifungal activity .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The compounds showed an inhibition rate of 100% against Phomopsis sp .
4. Chemical Substitutions
- Application : “2-Chloro-4-(trifluoromethyl)pyrimidine” may be used to investigate the effect of chemical substitutions on the interfacial interactions of pyrimidines with the phospholipid-mimic immobilized-artificial-membrane (IAM) chromatographic stationary phase .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The results or outcomes obtained were not detailed in the source .
5. Medicament for Acute Migraine
- Application : Ubrogepant, a medicament used for acute migraine with or without visual disturbances, contains "2-(Trifluoromethyl)pyrimidin-4-amine" .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The results or outcomes obtained were not detailed in the source .
6. Intermediate for Chemical Properties
- Application : Trifluoromethylpyridine (TFMP) and its derivatives, including “2-(Trifluoromethyl)pyrimidin-4-amine”, are used as intermediates due to their unique physicochemical properties .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The results or outcomes obtained were not detailed in the source .
7. Fungicidal Activity
- Application : A series of pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template according to the bioisosterism . The new compounds showed excellent fungicidal activity .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : Among these compounds, (S)-5-chloro-6-(difluoromethyl)-2-methyl-N-(1-((5-(trifluoromethyl)pyridin-2-yl)oxy)propan-2-yl)pyrimidin-4-amine, T33, had the best control effect on corn rust with EC 50 values of 0.60 mg/L, versus commercial fungicide tebuconazole (1.65 mg/L) .
8. Chemical Research
- Application : “2-Chloro-4-(trifluoromethyl)pyrimidine” may be used to investigate the effect of chemical substitutions on the interfacial interactions of pyrimidines with the phospholipid-mimic immobilized-artificial-membrane (IAM) chromatographic stationary phase .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The results or outcomes obtained were not detailed in the source .
9. Synthesis of Fluorinated Organic Chemicals
- Application : Many recent advances in these fields have been made possible by the development of organic compounds containing fluorine . The effects of fluorine and fluorine-containing moieties on the biological activities and physical properties of compounds have earned fluorine a unique place in the arsenal of the discovery chemist .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : In the crop protection industry, more than 50% of the pesticides launched in the last two decades have been fluorinated . In addition, around 40% of all fluorine-containing pesticides currently on the market contain a trifluoromethyl group, making these compounds an important subgroup of fluorinated compounds .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(trifluoromethyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F3N3/c6-5(7,8)4-10-2-1-3(9)11-4/h1-2H,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJHPDOAHPIXTPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30288172 | |
| Record name | 2-(trifluoromethyl)pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30288172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Trifluoromethyl)pyrimidin-4-amine | |
CAS RN |
672-42-4 | |
| Record name | 672-42-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54425 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(trifluoromethyl)pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30288172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(trifluoromethyl)pyrimidin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



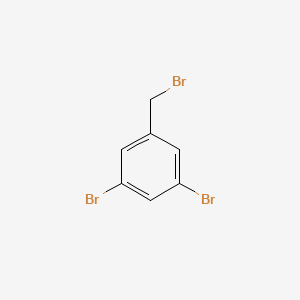
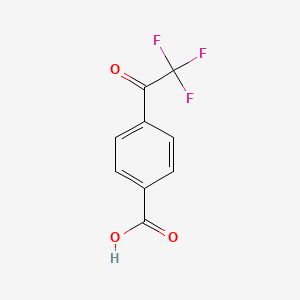
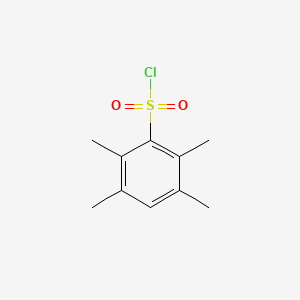
![2,5-Dimethyl-2,5-diazabicyclo[4.2.0]oct-1(6)-ene-7,8-dione](/img/structure/B1295477.png)
